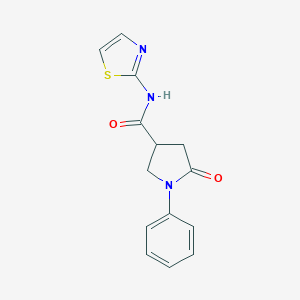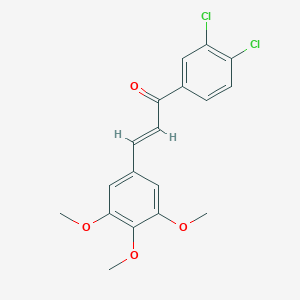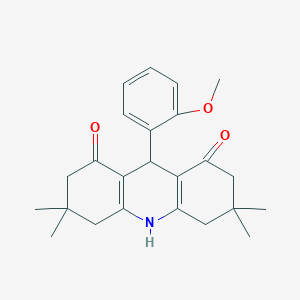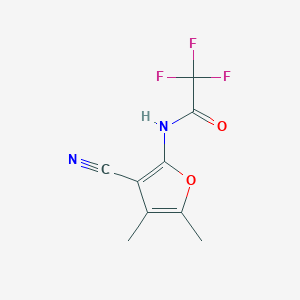![molecular formula C19H24N2O5 B392227 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE CAS No. 103649-46-3](/img/structure/B392227.png)
1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate is a complex organic compound that features an indole ring, a malonate ester, and an acetylamino group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE typically involves multi-step organic reactions. One possible route could include:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole ring can be functionalized to introduce the desired substituents.
Malonate Ester Formation: The final step involves the formation of the malonate ester, which can be done through esterification reactions using diethyl malonate and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1,3-DIETHYL 2-ACETAMIDO-2-[1-(1H-INDOL-3-YL)ETHYL]PROPANEDIOATE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The indole ring is known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate: Unique due to its specific combination of functional groups.
Indole-3-acetic acid: A simpler indole derivative with plant growth-regulating properties.
Diethyl malonate: A common malonate ester used in organic synthesis.
N-acetyltryptophan: An acetylated amino acid with structural similarities.
Uniqueness
Diethyl 2-(acetylamino)-2-[1-(1H-indol-3-yl)ethyl]malonate is unique due to its combination of an indole ring, an acetylamino group, and a malonate ester, which confer specific chemical reactivity and potential biological activity.
特性
CAS番号 |
103649-46-3 |
|---|---|
分子式 |
C19H24N2O5 |
分子量 |
360.4g/mol |
IUPAC名 |
diethyl 2-acetamido-2-[1-(1H-indol-3-yl)ethyl]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(21-13(4)22,18(24)26-6-2)12(3)15-11-20-16-10-8-7-9-14(15)16/h7-12,20H,5-6H2,1-4H3,(H,21,22) |
InChIキー |
VXEBNJANHLTKAY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)C1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
正規SMILES |
CCOC(=O)C(C(C)C1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392145.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392149.png)
![4-[2-(hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392150.png)
![(4Z)-4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392153.png)

![2,4-dichloro-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392156.png)

![2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392159.png)

![Ethyl 4-methyl-2-[2-(3,3,5-trimethylcyclohexylidene)hydrazino]-5-pyrimidinecarboxylate](/img/structure/B392164.png)
![O-[4-(3-toluidinocarbonyl)phenyl] methyl(phenyl)thiocarbamate](/img/structure/B392165.png)
![O-{4-[(4-iodoanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B392167.png)
![ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392168.png)
